molecular formula C21H30N2O2 B12951897 tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate

Cat. No.: B12951897
M. Wt: 342.5 g/mol
InChI Key: BWLYCXBLUREBEX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound features a piperidine ring substituted with an indole moiety, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and piperidine derivatives.

    Reaction Conditions: The indole derivative is first functionalized to introduce the isopropyl group at the 3-position. This can be achieved through Friedel-Crafts alkylation or other suitable methods.

    Coupling Reaction: The functionalized indole is then coupled with a piperidine derivative under appropriate conditions, often using a coupling reagent like EDCI or DCC.

    Protection and Deprotection: The tert-butyl group is introduced as a protecting group for the carboxylate functionality.

Chemical Reactions Analysis

tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

    Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target. The piperidine ring enhances the compound’s binding affinity and selectivity, contributing to its overall biological activity .

Comparison with Similar Compounds

tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate can be compared with other indole derivatives such as:

Properties

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

tert-butyl 4-(3-propan-2-yl-1H-indol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C21H30N2O2/c1-14(2)18-13-22-19-7-6-16(12-17(18)19)15-8-10-23(11-9-15)20(24)25-21(3,4)5/h6-7,12-15,22H,8-11H2,1-5H3

InChI Key

BWLYCXBLUREBEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC2=C1C=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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